molecular formula C25H23ClN2O3S B6510845 2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-(2,6-dimethylphenyl)acetamide CAS No. 893283-80-2

2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-(2,6-dimethylphenyl)acetamide

Cat. No.: B6510845
CAS No.: 893283-80-2
M. Wt: 467.0 g/mol
InChI Key: PRHNSUMSIAGMHH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives were synthesized by a condensation reaction between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives .


Molecular Structure Analysis

The molecular formula of the compound is C21H23ClN2O3S, and it has a molecular weight of 418.9 g/mol.


Chemical Reactions Analysis

While specific chemical reactions involving this compound have not been detailed, similar compounds have been involved in reactions such as catalytic protodeboronation of alkyl boronic esters .

Future Directions

The compound’s potential in scientific research suggests it could be further explored in various applications, including drug discovery, organic synthesis, and medicinal chemistry. Further studies could also explore its potential in other areas such as anticonvulsant and antinociceptive agents .

Properties

IUPAC Name

2-[3-[(3-chlorophenyl)methylsulfonyl]indol-1-yl]-N-(2,6-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23ClN2O3S/c1-17-7-5-8-18(2)25(17)27-24(29)15-28-14-23(21-11-3-4-12-22(21)28)32(30,31)16-19-9-6-10-20(26)13-19/h3-14H,15-16H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRHNSUMSIAGMHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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